![molecular formula C13H21N5 B11748395 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11748395.png)
1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and isopropyl groups attached to the pyrazole rings. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides in the presence of a base such as potassium carbonate.
Amination: Finally, the amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine exhibits significant antimicrobial activity. It has been investigated for its effects against various bacterial strains, showing potential as an antibacterial agent. The compound's ability to interact with specific molecular targets may modulate biological pathways, leading to therapeutic effects against infections.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
Applications in Medicinal Chemistry
The compound's unique structure allows it to act on various biological targets, making it suitable for:
- Drug Development : Its potential as an antimicrobial and anti-inflammatory agent positions it as a candidate for further drug development.
- Pharmacological Research : Ongoing studies are exploring its mechanisms of action and efficacy in preclinical models.
Industrial Applications
The synthesis of this compound typically involves several key steps optimized for larger-scale production. Techniques such as continuous flow reactors are employed to enhance yield and purity while minimizing reaction times. This optimization is crucial for industrial applications, where cost-effectiveness and scalability are essential.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methyl-1H-pyrazol-5-amine
- 4-methyl-1H-pyrazol-3-amine
- 1-isopropyl-4-methyl-1H-pyrazol-3-amine
Uniqueness
1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-ethyl-4-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure and Properties
The compound's unique structure, featuring ethyl, methyl, and propan-2-yl groups, contributes to its distinctive chemical properties. The following table summarizes its structural features:
Feature | Description |
---|---|
Chemical Formula | C₁₃H₁₈N₄ |
Molecular Weight | 246.31 g/mol |
Functional Groups | Pyrazole ring, amine group, alkyl substituents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring: Achieved by the condensation of hydrazine with a suitable carbonyl compound.
- Alkylation: The pyrazole ring is alkylated using ethyl and methyl halides in the presence of strong bases.
- Introduction of Propan-2-yl Group: Utilizes propan-2-yl halides under similar conditions to incorporate the propan-2-yl group at the desired position.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, a study evaluating similar pyrazole derivatives showed that certain compounds displayed notable antibacterial activity at concentrations as low as 1 μg/mL .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary findings suggest that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammatory responses. This potential was highlighted in studies where pyrazole derivatives were shown to inhibit cyclooxygenases (COX) and other inflammatory mediators .
The biological activity of this compound is believed to result from its ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to various therapeutic effects, including reduced inflammation and microbial inhibition.
Study on Antimicrobial Activity
A recent study evaluated the antibacterial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound exhibited comparable activity against Staphylococcus aureus and Escherichia coli when tested using the agar disc-diffusion method .
Anti-inflammatory Evaluation
In another investigation focused on anti-inflammatory effects, compounds similar to this compound were assessed for their ability to inhibit COX enzymes. Results showed that some derivatives significantly reduced prostaglandin E2 production in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-ethyl-4-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C13H21N5/c1-5-17-8-11(4)13(16-17)14-6-12-7-15-18(9-12)10(2)3/h7-10H,5-6H2,1-4H3,(H,14,16) |
InChI Key |
UVLVKHQRGIXEGP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CN(N=C2)C(C)C)C |
Origin of Product |
United States |
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